molecular formula C9H11N5O5 B1384167 2-azainosine CAS No. 56220-51-0

2-azainosine

Cat. No.: B1384167
CAS No.: 56220-51-0
M. Wt: 269.21 g/mol
InChI Key: LSMBOEFDMAIXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azainosine is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroxy oxolan ring and an imidazo[4,5-d]triazinone core. Its chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azainosine typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the imidazo[4,5-d]triazinone core, followed by the introduction of the dihydroxy oxolan ring through glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-azainosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-azainosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-azainosine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in biochemical processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
  • 5-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoic acid

Uniqueness

What sets 2-azainosine apart from similar compounds is its unique imidazo[4,5-d]triazinone core, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBOEFDMAIXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303526, DTXSID00971625
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56220-51-0, 36519-16-1
Record name NSC196567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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